

## A Comparative Guide to CH1055 for Targeted Imaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **CH1055**, a near-infrared II (NIR-II) fluorescent dye, with the clinically approved near-infrared I (NIR-I) dye, Indocyanine Green (ICG), for targeted imaging applications. The comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate imaging agent for their specific needs.

At a Glance: CH1055 vs. ICG for Targeted Imaging



| Feature                                | CH1055                                                                                   | Indocyanine Green (ICG)                                                   |
|----------------------------------------|------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Imaging Window                         | Near-Infrared II (NIR-II; 1000-<br>1700 nm)                                              | Near-Infrared I (NIR-I; 700-900 nm)                                       |
| Tissue Penetration                     | Deeper penetration due to reduced light scattering and absorption                        | Shallower penetration compared to NIR-II                                  |
| Signal-to-Background Ratio             | Generally higher, leading to clearer images                                              | Lower, can be affected by tissue autofluorescence                         |
| Quantum Yield (in water)               | ~0.3%[1]                                                                                 | ~2.9%[2]                                                                  |
| Molar Extinction Coefficient (at peak) | Not explicitly stated for<br>CH1055, but D-A-D dyes<br>typically have high coefficients. | ~223,000 M <sup>-1</sup> cm <sup>-1</sup> [3]                             |
| Excretion Pathway                      | Rapid renal (kidney)<br>clearance[4]                                                     | Hepatic (liver) clearance                                                 |
| Targeting Strategy                     | Covalent conjugation to antibodies, affibodies, peptides, etc.                           | Covalent or non-covalent association with antibodies, nanoparticles, etc. |

## **Performance in Targeted Tumor Imaging**

A key application of fluorescent dyes in research and clinical settings is the targeted imaging of tumors to enhance surgical resection and diagnostic accuracy. Here, we compare the performance of a **CH1055**-Affibody conjugate targeting Epidermal Growth Factor Receptor (EGFR) with ICG-based targeted imaging strategies.

CH1055-Affibody for EGFR-Positive Tumor Imaging

In a study utilizing a **CH1055**-anti-EGFR Affibody conjugate, researchers observed significant and specific accumulation in EGFR-expressing squamous cell carcinoma (SAS) tumors in mice.[5][6] The NIR-II imaging modality allowed for clear tumor delineation with a high tumor-to-normal tissue (T/NT) ratio.

Quantitative Analysis of Tumor-to-Normal Tissue Ratio (T/NT)



| Time Post-Injection | CH1055-Affibody T/NT<br>Ratio (Targeted) | CH1055-Affibody T/NT<br>Ratio (Blocked) |
|---------------------|------------------------------------------|-----------------------------------------|
| 1 hour              | ~3.5                                     | ~1.5                                    |
| 2 hours             | ~4.5                                     | ~1.5                                    |
| 4 hours             | ~5.0                                     | ~1.5                                    |
| 6 hours             | ~5.5                                     | ~1.5                                    |

Data extracted from a study by Antaris et al. and presented in a simplified format. The "Blocked" group received an excess of non-labeled Affibody to demonstrate targeting specificity.[5]

The T/NT ratio for the targeted **CH1055**-Affibody conjugate reached approximately 5.5 at 6 hours post-injection, significantly outperforming the blocked control group and demonstrating the specificity of the probe.[5] This high contrast enabled precise image-guided tumor removal. [5][6]

#### ICG for Tumor Imaging

ICG's application in targeted tumor imaging often relies on the enhanced permeability and retention (EPR) effect in tumors or conjugation to targeting ligands. While direct comparative data for an ICG-Affibody targeting EGFR is not readily available, studies on ICG-antibody conjugates and passive accumulation provide some benchmarks. For instance, in studies of non-targeted ICG accumulation in tumors, tumor-to-background ratios (TBR) have been reported to be in the range of 2-4, depending on the tumor model and imaging parameters.[7]

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for targeted imaging using **CH1055** and ICG conjugates.

## Protocol 1: In Vivo NIR-II Imaging with CH1055-Antibody Conjugate



Objective: To visualize and quantify the targeting of a **CH1055**-antibody conjugate to a subcutaneous tumor model in mice.

#### Materials:

- CH1055-NHS ester
- Targeting antibody (e.g., anti-EGFR)
- Phosphate-buffered saline (PBS), pH 8.5
- Size-exclusion chromatography column (e.g., PD-10)
- Tumor-bearing mice (e.g., nude mice with xenograft tumors)
- NIR-II imaging system with an 808 nm laser and appropriate long-pass filters (>1000 nm)

#### Procedure:

- Conjugation:
  - 1. Dissolve the antibody in PBS (pH 8.5) at a concentration of 1-5 mg/mL.
  - 2. Dissolve CH1055-NHS ester in DMSO to a stock concentration of 10 mM.
  - 3. Add the **CH1055**-NHS ester solution to the antibody solution at a molar ratio of 5:1 to 10:1 (dye:antibody).
  - 4. Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
  - 5. Purify the conjugate using a size-exclusion chromatography column to remove unconjugated dye.
  - 6. Characterize the conjugate by measuring the absorbance at 280 nm (for protein) and the peak absorbance of **CH1055** to determine the degree of labeling.
- In Vivo Imaging:



- 1. Anesthetize the tumor-bearing mouse.
- 2. Acquire a pre-injection (baseline) NIR-II image.
- 3. Intravenously inject 100-200  $\mu$ L of the **CH1055**-antibody conjugate solution (typically 1-5 mg/kg body weight).
- 4. Acquire NIR-II images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
- 5. For quantitative analysis, draw regions of interest (ROIs) over the tumor and an area of normal tissue (e.g., muscle) to calculate the T/NT ratio.

# Protocol 2: In Vivo NIR-I Imaging with ICG-Antibody Conjugate

Objective: To visualize and quantify the targeting of an ICG-antibody conjugate to a subcutaneous tumor model in mice.

#### Materials:

- ICG-sulfo-OSu (NHS ester)
- Targeting antibody
- Phosphate-buffered saline (PBS), pH 8.5
- Size-exclusion chromatography column (e.g., PD-10)
- Tumor-bearing mice
- NIR-I imaging system with an excitation source around 780 nm and an emission filter around 830 nm

#### Procedure:

Conjugation:



- 1. Follow a similar conjugation and purification procedure as described for **CH1055**, being mindful that ICG conjugates can be prone to aggregation.[9][10] Careful optimization of the dye-to-antibody ratio is recommended.[9][10]
- In Vivo Imaging:
  - 1. Anesthetize the tumor-bearing mouse.
  - 2. Acquire a pre-injection baseline image.
  - 3. Intravenously inject the ICG-antibody conjugate (typically 0.1-1 mg/kg body weight).
  - 4. Acquire NIR-I images at desired time points post-injection. Due to the faster clearance and different biodistribution of ICG, earlier time points (e.g., 30 minutes, 1, 2, 4, and 24 hours) are often imaged.
  - 5. Quantify the tumor-to-background ratio by drawing ROIs on the tumor and adjacent normal tissue.

## **Visualizing the Concepts**

To better illustrate the processes and relationships discussed, the following diagrams are provided.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. A small-molecule dye for NIR-II imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Near-infrared-II molecular dyes for cancer imaging and surgery PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor-Background Ratio is an effective method to identify tumors and false-positive nodules in indocyanine-green navigation surgery for pediatric liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]



 To cite this document: BenchChem. [A Comparative Guide to CH1055 for Targeted Imaging].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422057#validation-of-ch1055-targeted-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com